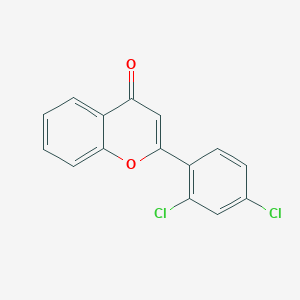

4H-1-Benzopyran-4-one, 2-(2,4-dichlorophenyl)-

Description

4H-1-Benzopyran-4-one, 2-(2,4-dichlorophenyl)- is a flavone derivative characterized by a benzopyranone core substituted with a 2,4-dichlorophenyl group at the C-2 position. Benzopyranones are studied for diverse biological activities, including antimicrobial, antioxidant, and pesticidal effects, influenced by substituent electronic and steric profiles .

Structure

3D Structure

Properties

CAS No. |

141109-90-2 |

|---|---|

Molecular Formula |

C15H8Cl2O2 |

Molecular Weight |

291.1 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)chromen-4-one |

InChI |

InChI=1S/C15H8Cl2O2/c16-9-5-6-10(12(17)7-9)15-8-13(18)11-3-1-2-4-14(11)19-15/h1-8H |

InChI Key |

MNTWSJDUOWSFDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation Followed by Cyclization

This classical method involves the condensation of 2',4'-dichloroacetophenone with a benzaldehyde derivative under basic conditions to form a chalcone intermediate, which subsequently undergoes acid- or base-catalyzed cyclization to yield the chromone ring. For example, heating 2',4'-dichloroacetophenone with an ortho-hydroxybenzaldehyde in ethanol containing sodium hydroxide generates the chalcone, which is then treated with sulfuric acid to induce cyclization.

Microwave-Assisted Synthesis

Modern techniques employ microwave irradiation to accelerate reaction kinetics. In a study of 2-(3’-substituted phenyl)-7-hydroxyl-4H-1-benzopyran-4-one derivatives, microwave irradiation at 300 W for 2–3 minutes facilitated nucleophilic aromatic substitution (SNAr) reactions between chlorophenyl precursors and amines. Adapting this method, 2-(2,4-dichlorophenyl)-4H-1-benzopyran-4-one could be synthesized by reacting a 2-bromo- or 2-chloro-4H-1-benzopyran-4-one intermediate with 2,4-dichlorophenylboronic acid under Suzuki coupling conditions, though this requires further validation.

Detailed Synthesis Protocols

Alkylation of 7-Hydroxy-4H-1-Benzopyran-4-one

A patent by describes the alkylation of 7-hydroxy-4H-1-benzopyran-4-one with 1-bromo-3-chloropropane to introduce a chloropropyl side chain. While this method targets 7-alkoxy derivatives, it highlights critical reaction conditions applicable to 2-aryl substitutions:

-

Reagents :

-

Procedure :

Acid-Catalyzed Cyclization of 2',4'-Dichloroacetophenone Derivatives

A modified Kostanecki-Robinson reaction was employed in to synthesize 4H-1-benzopyran-4-ones:

-

Reagents :

-

Procedure :

Yield : 58–63% (reported for analogous compounds).

Reaction Optimization and Challenges

Solvent and Temperature Effects

-

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in SNAr and coupling reactions but may require higher temperatures (80–120°C).

-

Microwave irradiation reduces reaction times from hours to minutes, as demonstrated in, where 2-(3-chlorophenyl)-7-hydroxyl-4H-1-benzopyran-4-one reacted with methylamine in pyridine under microwave conditions (300 W, 2–3 minutes).

Purification Techniques

-

Column chromatography (silica gel, ethyl acetate/hexane) remains the gold standard for isolating 2-aryl-substituted chromones.

-

Recrystallization from methanol or isopropanol improves purity, as noted in and, with melting points serving as critical purity indicators (e.g., 110–112°C for intermediates).

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under specific conditions, typically transforming the benzopyran core into quinone derivatives. Key reagents include potassium permanganate and chromium trioxide , often in acidic or basic environments.

| Reagent | Reaction Conditions | Product Type |

|---|---|---|

| Potassium permanganate | Aqueous acidic medium | Quinone derivatives |

| Chromium trioxide | Anhydrous conditions | Oxidized chromone analogs |

These reactions are critical for generating intermediates in pharmaceutical synthesis, particularly for compounds targeting cellular pathways.

Reduction Reactions

Reduction typically converts the chromone core into dihydro derivatives, altering its electronic properties and biological activity. Common reducing agents include sodium borohydride and lithium aluminum hydride .

| Reagent | Reaction Conditions | Product |

|---|---|---|

| Sodium borohydride | Ethanol or methanol solvent | Dihydro-4H-chromen-4-one |

| Lithium aluminum hydride | Dry ether solvent | Reduced chromone analogs |

These derivatives are often studied for their altered solubility and metabolic stability, which are pivotal in drug development.

Substitution Reactions

Electrophilic substitution is facilitated by the reactive positions on the benzopyran ring. Typical reagents include halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

| Reagent | Reaction Type | Product |

|---|---|---|

| Bromine | Electrophilic substitution | Brominated chromone derivatives |

| Nitric acid | Nitration | Nitro-substituted chromones |

The dichlorophenyl substituent may direct substitution to specific positions, influencing regioselectivity.

Mechanistic Insights

The dichlorophenyl group at position 2 enhances the compound’s reactivity toward electrophiles while stabilizing the chromone core. This substituent’s electron-withdrawing nature facilitates oxidation and substitution reactions, as observed in related benzopyran derivatives.

Characterization of Reaction Products

Research findings emphasize the use of spectroscopic methods to analyze reaction outcomes:

Scientific Research Applications

Pharmacological Properties

The compound exhibits a variety of pharmacological effects, making it a candidate for therapeutic applications:

- Anti-inflammatory Activity : Research indicates that derivatives of 4H-1-benzopyran-4-one possess anti-inflammatory properties. For instance, a study demonstrated that certain derivatives showed significant inhibition of edema in laboratory animals, suggesting potential use in treating inflammatory conditions .

- Analgesic Effects : The compound has been evaluated for analgesic properties, contributing to pain relief mechanisms. Its effects were assessed through various animal models, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .

- Immunomodulatory Effects : Studies have shown that 4H-1-benzopyran-4-one derivatives can modulate immune responses. This includes both immunosuppressive and anti-allergic activities, which could be beneficial in autoimmune diseases .

- Antifertility Activity : In reproductive health research, some derivatives have been tested for their antifertility effects. For example, certain compounds demonstrated uterotrophic and antiimplantation activities in female albino rats .

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of 4H-1-benzopyran-4-one derivatives:

- Study on Uterotrophic Activity : A significant investigation focused on the uterotrophic effects of synthesized derivatives in female rats. One derivative exhibited an impressive 87% increase in uterine weight gain compared to controls, indicating strong estrogenic activity .

- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory properties through a model involving edema induction. The results showed substantial inhibition of inflammation markers when treated with specific derivatives, supporting their use in inflammatory disease management .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzopyranone derivatives, focusing on molecular attributes, substituent effects, and available research findings.

Table 1: Structural and Molecular Comparison

*Inferred based on structural analogs.

Key Comparative Analyses:

In contrast, the 3,4-dichlorophenyl isomer (CAS 616205-91-5) may exhibit altered binding affinity due to differing halogen positioning . Methoxy and methyl groups (CAS 14004-55-8) increase lipophilicity, correlating with acute toxicity (GHS Category 4 oral, Category 2 skin irritation) .

Hydroxyl Group Influence :

- Compounds with 5,7-dihydroxy substituents (e.g., CAS 520-30-9) demonstrate higher polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability . The absence of hydroxyl groups in the target compound likely enhances metabolic stability.

Dichlorophenyl analogs are implicated in pesticidal formulations (e.g., etaconazole, propiconazole) but diverge structurally from benzopyranones .

Toxicity Profiles :

- 4-Methoxyphenyl derivatives (CAS 14004-55-8) are classified for acute toxicity and respiratory irritation, whereas dichlorophenyl compounds may pose higher environmental persistence due to halogen content .

Biological Activity

4H-1-Benzopyran-4-one, 2-(2,4-dichlorophenyl)- is a synthetic compound belonging to the class of benzopyran derivatives, specifically flavonoids. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, antioxidant, and potential anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4H-1-benzopyran-4-one, 2-(2,4-dichlorophenyl)- is C15H9Cl2O2, with a molecular weight of approximately 292.14 g/mol. The presence of two chlorine atoms in the dichlorophenyl substituent enhances its reactivity and biological activity compared to other benzopyran derivatives .

Biological Activities

Research indicates that 4H-1-benzopyran-4-one derivatives exhibit various biological activities:

- Anti-inflammatory Effects : These compounds have been shown to inhibit inflammatory pathways by modulating the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

- Antioxidant Properties : Flavonoids are known for their ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. The structure of 4H-1-benzopyran-4-one may contribute to its antioxidant capabilities .

- Anticancer Potential : Studies have highlighted the ability of benzopyran derivatives to exhibit cytotoxic effects against various cancer cell lines. For instance, some compounds have shown significant inhibition of cancer cell proliferation and induction of apoptosis .

The mechanisms through which 4H-1-benzopyran-4-one exerts its biological effects include:

- Inhibition of Enzymes : Several studies have reported that this compound can inhibit key enzymes involved in inflammatory responses and cancer progression, such as COX and aldose reductase .

- Modulation of Signaling Pathways : The compound may activate or inhibit various signaling pathways related to inflammation and cell survival, including NF-kB and MAPK pathways .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of several benzopyran derivatives, including 4H-1-benzopyran-4-one, 2-(2,4-dichlorophenyl)-. The results indicated that this compound significantly reduced edema in animal models when compared to control groups. The mechanism was attributed to the inhibition of COX enzymes and reduction in pro-inflammatory cytokines .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects against breast cancer cell lines (MCF-7). The IC50 values indicated a potent inhibitory effect on cell proliferation, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 4H-1-Benzopyran-4-one | Structure | Basic structure without substituents | Anti-inflammatory |

| 2-(3-chlorophenyl)-4H-1-benzopyran-4-one | Structure | Contains a chlorophenyl group | Antioxidant |

| 7-hydroxyflavone | Structure | Hydroxyl group at the 7-position | Enhanced antioxidant activity |

| 5,7-dihydroxyflavone | Structure | Two hydroxyl groups | Increased reactivity |

The presence of chlorine atoms in the dichlorophenyl substituent sets this compound apart from others in terms of potential reactivity and biological effects. This unique feature may enhance its efficacy as an anti-inflammatory or antimicrobial agent compared to similar benzopyran derivatives .

Q & A

Q. What validated analytical methods are recommended for characterizing 4H-1-Benzopyran-4-one derivatives, and how can spectral data inconsistencies be resolved?

To ensure structural fidelity, employ 1H NMR for proton environment analysis (e.g., aromatic protons at δ 6.5–8.0 ppm) and mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ peaks matching theoretical molecular weights) . For purity validation, HPLC with UV detection (e.g., 99.74% purity in HY-N2286 batch) is critical . If spectral contradictions arise (e.g., unexpected splitting in NMR), cross-validate with 2D NMR techniques (COSY, HSQC) and compare against NIST reference spectra .

Q. How should storage conditions be optimized to preserve the stability of 4H-1-Benzopyran-4-one derivatives in long-term studies?

Store solid compounds at 4°C in light-protected containers to prevent photodegradation. For solutions, use -80°C for 6 months or -20°C for 1 month in inert solvents (e.g., DMSO) to avoid hydrolysis or aggregation . Monitor stability via periodic HPLC reanalysis to detect degradation products .

Q. What safety protocols are essential for handling halogenated benzopyran-4-one derivatives in laboratory settings?

Use P95 respirators for particulate protection and nitrile gloves to prevent dermal exposure. In case of eye contact, rinse with water for ≥15 minutes and consult medical guidance. For spills, employ alcohol-insoluble foam to suppress dust formation . Note that acute oral toxicity (GHS Category 4) and respiratory irritation (Category 3) are reported for analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of halogen substitution on bioactivity?

Compare the 2,4-dichlorophenyl derivative against analogs with 4-hydroxyphenyl or 4-methoxyphenyl groups (e.g., genistein, salvigenin) . Use molecular docking to assess halogen interactions with target proteins (e.g., kinase binding pockets). Validate experimentally via enzyme inhibition assays (IC50) and correlate with computational predictions .

Q. What strategies resolve contradictions in reported toxicity profiles of benzopyran-4-one derivatives?

Discrepancies in acute toxicity data (e.g., Category 2 vs. Category 4 skin irritation) may stem from purity variations or solvent effects . Re-test compounds under standardized conditions (e.g., OECD TG 439 for skin corrosion) and validate purity via LC-MS . Cross-reference with EPA/NIH spectral databases to confirm compound identity .

Q. How can mechanistic studies elucidate the role of prenyl or methoxy substituents in modulating pharmacokinetic properties?

For derivatives with prenyl groups (e.g., 6-prenylisoflavanones), assess CYP450 metabolism using liver microsomes and track metabolites via UPLC-QTOF-MS . Compare logP values (e.g., XLogP3 = 4.5 for prenylated analogs) to predict membrane permeability . For methoxy-substituted derivatives, evaluate demethylation pathways under physiological pH .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.